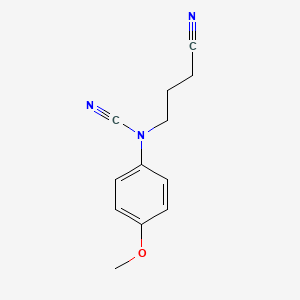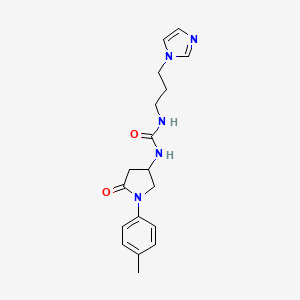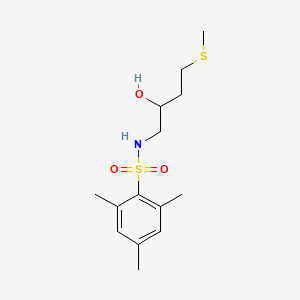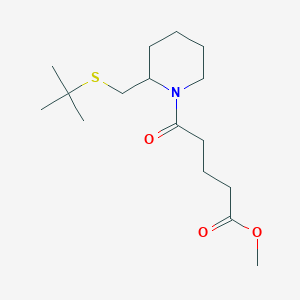
3-Cyanopropyl-(4-methoxyphenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Cyanopropyl-(4-methoxyphenyl)cyanamide” is a cyanamide derivative. Cyanamides are organic compounds that contain a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . They are valuable organonitrogen compounds used in pharmaceuticals, material science, and synthetic applications .
Synthesis Analysis
Cyanamides can be synthesized through various methods. One such method involves the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy . Another method involves an operationally simple oxidation-cyanation using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)2 as reagents .Molecular Structure Analysis
The molecular structure of cyanamides is dominated by a unique duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This unique structure allows cyanamides to undergo various reactions with themselves .Chemical Reactions Analysis
Cyanamides are involved in various chemical reactions. They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .Physical And Chemical Properties Analysis
Cyanamides are white solids that are soluble in water and organic solvents . They have a unique chemical structure (N-CN) and exhibit interesting chemical properties .Orientations Futures
The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . Future research is likely to focus on developing more sustainable and robust synthetic routes to these compounds, as well as exploring their potential applications in various fields .
Propriétés
IUPAC Name |
3-cyanopropyl-(4-methoxyphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-12-6-4-11(5-7-12)15(10-14)9-3-2-8-13/h4-7H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVFWIUSVVSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropyl-(4-methoxyphenyl)cyanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2859953.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2859955.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2859958.png)

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2859963.png)
![8-(5-chloro-2-methylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859964.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2859965.png)

![Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2859967.png)



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2859973.png)